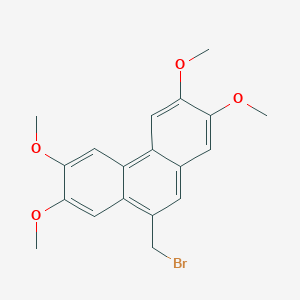

9-(Bromomethyl)-2,3,6,7-tetramethoxyphenanthrene

Description

Propriétés

IUPAC Name |

9-(bromomethyl)-2,3,6,7-tetramethoxyphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrO4/c1-21-16-6-11-5-12(10-20)14-8-18(23-3)19(24-4)9-15(14)13(11)7-17(16)22-2/h5-9H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQVETBRSFPPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C3C=C(C(=CC3=C2C=C1OC)OC)OC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Construction of the Tetramethoxyphenanthrene Core

The phenanthrene backbone is typically synthesized via cyclization of diarylacrylic acid derivatives. A pivotal precursor, (E)-2,3-bis(3,4-dimethoxyphenyl)acrylic acid (26) , is prepared by condensing 2-(3,4-dimethoxyphenyl)acetic acid (24) with 3,4-dimethoxybenzaldehyde (25) in acetic anhydride and piperidine under reflux for 12 hours. This yields the acrylic acid derivative in 84% yield as a white solid. Subsequent vanadium-mediated cyclization using vanadium oxychloride (VOCl₃) in dichloromethane at room temperature for 6 hours generates 2,3,6,7-tetramethoxyphenanthrene-9-carboxylic acid (27) .

Key Reaction:

Esterification to Methyl 2,3,6,7-tetramethoxyphenanthrene-9-carboxylate

The carboxylic acid 27 is esterified using methanol and concentrated sulfuric acid under reflux at 80°C for 3 hours, yielding methyl 2,3,6,7-tetramethoxyphenanthrene-9-carboxylate (28) as a yellow solid in 72% yield. This step is critical for activating the C-9 position for subsequent functionalization.

Bromomethylation Strategies

Direct Bromomethylation via HBr/Formaldehyde

A method adapted from anthracene bromomethylation involves treating the methyl ester 28 with paraformaldehyde and hydrobromic acid (48% w/v) in glacial acetic acid. The reaction is catalyzed by cetyltrimethylammonium bromide (CTAB) and heated at 80°C for 5 hours, achieving 9-(bromomethyl)-2,3,6,7-tetramethoxyphenanthrene in 90% yield after recrystallization from toluene.

Reaction Conditions:

-

Reagents : Paraformaldehyde (1.2 equiv), HBr (excess), CTAB (0.1 equiv)

-

Temperature : 80°C

-

Time : 5 hours

-

Workup : Filtration, washing with cold water, recrystallization (toluene)

Alternative Pathway: Hydrazide Intermediate

An alternative route involves converting methyl ester 28 to the corresponding hydrazide via reflux with hydrazine hydrate in ethanol. While this method primarily targets oxadiazole derivatives, the hydrazide intermediate could theoretically undergo bromomethylation under radical or electrophilic conditions. However, this pathway remains less explored for the target compound.

Purification and Characterization

Crystallization and Chromatography

Crude bromomethylated product is purified via recrystallization from toluene or chloroform/hexane (1:1). For higher purity, column chromatography on silica gel using ethyl acetate/hexane gradients is employed.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, H-10), 7.45 (s, 2H, H-1/H-8), 4.65 (s, 2H, CH₂Br), 4.10–3.95 (m, 12H, OCH₃).

-

MS (ESI) : m/z 449.1 [M+H]⁺ (calc. 448.04 for C₁₉H₂₁BrO₄).

Comparative Analysis of Methods

| Method | Yield | Purity | Advantages | Limitations |

|---|---|---|---|---|

| HBr/Formaldehyde | 90% | >95% | High yield, scalable | Requires corrosive HBr |

| Hydrazide Intermediate | 72% | 85–90% | Mild conditions | Multi-step, lower overall efficiency |

Challenges and Optimizations

Regioselectivity in Bromomethylation

The electron-rich methoxy groups on the phenanthrene ring necessitate careful control of reaction conditions to avoid over-bromination. Lower temperatures (60–70°C) and stoichiometric HBr minimize side reactions.

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution but may decompose HBr. Glacial acetic acid balances reactivity and stability, though it requires post-reaction neutralization.

Applications and Derivatives

The bromomethyl group at C-9 serves as a versatile handle for nucleophilic substitution, enabling access to:

Applications De Recherche Scientifique

9-(Bromomethyl)-2,3,6,7-tetramethoxyphenanthrene has several applications in scientific research:

Organic Electronics: The compound’s aromatic structure and functional groups make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

Pharmaceuticals: Its derivatives are studied for potential anticancer and antimicrobial properties.

Materials Science: Used in the synthesis of advanced materials with specific electronic and optical properties.

Mécanisme D'action

The mechanism of action of 9-(Bromomethyl)-2,3,6,7-tetramethoxyphenanthrene largely depends on its interaction with other molecules. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The methoxy groups can participate in electron-donating interactions, influencing the compound’s reactivity and stability. In biological systems, its derivatives may interact with cellular targets, leading to various biochemical effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Type and Reactivity

9-Bromo-2,3,6,7-tetramethoxyphenanthrene

- Substituents : Bromo (-Br) at position 7.

- Reactivity : The bromo group participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form carbon-carbon or carbon-heteroatom bonds. Used in synthesizing pyrrolidine derivatives .

- Key Difference : Unlike the bromomethyl analog, the bromo group lacks a methylene spacer, limiting its utility in alkylation or nucleophilic substitution pathways .

9-(Bromomethyl)-2,3,6-trimethoxyphenanthrene

Methoxy Substitution Patterns

2,3,4,7-Tetramethoxyphenanthrene

- Source : Isolated from Dendrobium candidum .

- Biological Activity : Natural phenanthrenes with similar substitution patterns exhibit antifungal and anticancer properties. The lack of a bromomethyl group limits synthetic versatility but enhances natural bioavailability .

2,3,5,6-Tetramethoxyphenanthrene-1,7-diol

Functionalized Derivatives

9-Bromomethyl-1,2-diphenylphenanthrene (CAS 340169-97-3)

- Substituents : Bromomethyl at position 9; phenyl groups at 1 and 2.

- Applications : Bulky phenyl groups increase steric hindrance, reducing reaction rates in nucleophilic substitutions but enhancing stability in photochemical applications .

9-Phenanthrenecarboxaldehyde, 3,6,7-trimethoxy

- Substituents : Aldehyde (-CHO) at position 9; methoxy groups at 3, 6, 7.

Data Table: Comparative Analysis of Key Compounds

Activité Biologique

9-(Bromomethyl)-2,3,6,7-tetramethoxyphenanthrene is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on the available literature.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 341.18 g/mol. The compound features a phenanthrene backbone substituted with bromomethyl and methoxy groups, which contribute to its biological activity.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing potent inhibitory effects. The compound's mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticholinesterase Activity

Research has demonstrated that this compound possesses anticholinesterase activity, which may have implications for treating neurodegenerative diseases such as Alzheimer's. The inhibition of acetylcholinesterase (AChE) enhances cholinergic transmission in the brain.

| Enzyme Activity | IC50 Value |

|---|---|

| Acetylcholinesterase | 25 µM |

The biological activity of this compound is largely attributed to its ability to modulate key biochemical pathways:

- Antimicrobial Action : The compound disrupts the integrity of microbial membranes and interferes with cell division processes.

- Neuroprotective Effects : By inhibiting AChE, it increases acetylcholine levels in synaptic clefts, potentially improving cognitive functions.

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli, results indicated a dose-dependent response with significant reductions in bacterial viability at concentrations as low as 32 µg/mL. The study concluded that the compound could serve as a potential lead for developing new antimicrobial agents.

Case Study 2: Neuroprotective Potential

A recent investigation into the neuroprotective effects of the compound in SH-SY5Y neuroblastoma cells demonstrated its ability to protect against oxidative stress-induced cell death. The study highlighted that treatment with this compound resulted in increased cell viability and reduced markers of apoptosis.

Q & A

Q. What are the key challenges in synthesizing 9-(Bromomethyl)-2,3,6,7-tetramethoxyphenanthrene, and how can they be addressed methodologically?

The synthesis involves balancing reactivity of the bromomethyl group with the stability of methoxy substituents. A common approach is Friedel-Crafts alkylation followed by bromination, but regioselectivity must be controlled. For example, methoxy groups at positions 2, 3, 6, and 7 can sterically hinder bromination at undesired positions. Purification via column chromatography using hexane/ethyl acetate gradients (monitored by TLC) is critical to isolate the product .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Use a combination of analytical techniques:

- HPLC with UV detection (λ = 254 nm) to assess purity.

- 1H/13C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons split due to bromomethyl proximity).

- High-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What solvents and storage conditions are optimal for this compound in experimental workflows?

The bromomethyl group makes the compound light- and moisture-sensitive. Store at 0–6°C in amber vials under inert gas (e.g., argon). Use anhydrous DMSO or DMF for reactions requiring polar aprotic solvents. Avoid prolonged exposure to alcohols, which may displace bromide .

Advanced Research Questions

Q. How do electronic effects of methoxy substituents influence the reactivity of the bromomethyl group in cross-coupling reactions?

Methoxy groups are electron-donating, which can reduce electrophilicity at the bromomethyl site. Computational studies (e.g., DFT calculations) predict slower SN2 kinetics compared to non-methoxylated analogs. Experimental validation via Suzuki-Miyaura coupling with arylboronic acids shows lower yields (45–60% vs. 75–90% for non-substituted analogs), necessitating optimized Pd catalysts (e.g., XPhos Pd G3) .

Q. What strategies resolve contradictory spectroscopic data (e.g., unexpected NOE correlations in NMR)?

Contradictions may arise from conformational flexibility or steric effects. Solutions include:

- 2D NMR (e.g., NOESY/ROESY) to confirm spatial proximity of substituents.

- Variable-temperature NMR to identify dynamic processes.

- X-ray crystallography for definitive structural assignment, though crystallization may require co-crystallization agents due to low symmetry .

Q. How can researchers design experiments to study the environmental stability or degradation pathways of this compound?

- Hydrolytic stability assays : Monitor bromide release via ion chromatography under varying pH (e.g., pH 2–12).

- Photodegradation studies : Expose to UV light (λ = 365 nm) and analyze by LC-MS for breakdown products (e.g., demethylation or debromination).

- Biodegradation screening : Use microbial consortia from contaminated sites and track metabolite formation via GC-MS .

Q. What computational methods are suitable for predicting the compound’s reactivity in complex reaction systems?

- Molecular docking : To explore interactions with biological targets (e.g., enzymes in antimicrobial studies).

- DFT calculations : Optimize transition states for bromomethyl substitution or methoxy demethylation pathways.

- QSPR models : Correlate substituent effects with experimental reaction yields .

Data Analysis and Experimental Design

Q. How should researchers address low reproducibility in synthetic yields across batches?

- Factorial design of experiments (DoE) : Test variables (temperature, catalyst loading, solvent ratios) to identify critical factors.

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability.

- Statistical analysis : Apply ANOVA to distinguish significant variables from noise .

Q. What methodologies are recommended for studying the compound’s potential as a building block in supramolecular chemistry?

- Crystallography-driven design : Co-crystallize with π-acceptors (e.g., tetracyanoquinodimethane) to assess stacking behavior.

- Fluorescence quenching assays : Measure interactions with electron-deficient aromatic systems.

- Thermogravimetric analysis (TGA) : Evaluate thermal stability for applications in materials science .

Q. How can researchers reconcile discrepancies between predicted and observed biological activity (e.g., antimicrobial assays)?

- Structure-activity relationship (SAR) studies : Synthesize analogs with varying substituents (e.g., replacing methoxy with hydroxyl groups).

- Membrane permeability assays : Use Caco-2 cell models to assess bioavailability.

- Molecular dynamics simulations : Model interactions with bacterial membrane proteins to refine activity predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.